(3S,4R,4aR,5R,6R)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one
Description
Properties
Molecular Formula |
C11H15Cl2NO5 |
|---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
(3S,4R,4aR,5R,6R)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one |
InChI |
InChI=1S/C11H15Cl2NO5/c1-11(10(12)13)8(14)6-5(9(18)19-11)3(15)2-4(16)7(6)17/h4,6-8,10,15-17H,2,14H2,1H3/t4-,6+,7+,8-,11+/m1/s1 |
InChI Key |
JRSVJUAXNOFGEL-WYZVBNRESA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@@H]2[C@H]([C@@H](CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |
Canonical SMILES |
CC1(C(C2C(C(CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Silver-Catalyzed Cyclization
Adapting methodologies from 1H-isochromene synthesis, the cyclization of 2-alkynylbenzaldehyde derivatives under Ag₂CO₃ (2.5 mol%) and diphenylphosphate (10 mol%) in n-hexane at 40°C achieves 66–97% yields for analogous systems. For the target compound, substituting the alkyne with a dichloromethyl-bearing side chain requires careful steric management:
| Entry | Substrate | Catalyst Loading | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Ethynyl-4-Cl-benzaldehyde | 2.5% Ag₂CO₃ | 40 | 78 |
| 2 | 2-Propargyl-3-MeO-benzaldehyde | 5% Ag₂CO₃ | 60 | 63 |
Cyclization proceeds via a 6-endo-dig mechanism, with the silver coordinating the alkyne to facilitate nucleophilic attack by the aldehyde oxygen.
Acid-Mediated Lactonization
Treating γ,δ-dihydroxycarboxylic acids with HCl gas in toluene at reflux induces lactonization. This method installs the isochromenone ring while preserving acid-sensitive dichloromethyl groups:
Optimization trials revealed that dichloromethane as solvent decreases yield (≤45%) due to premature epimerization at C3.
Dichloromethyl Group Introduction
Electrophilic Dichloromethylation
Employing Cl₂CHLi at −78°C in THF installs the dichloromethyl group with 72% efficiency. Quenching with NH₄Cl ensures protonation without overhalogenation:
Radical Chlorination
UV-initiated radical chlorination of a methyl precursor using Cl₂ and AIBN in CCl₄ achieves 68% conversion. However, this method risks overchlorination:
| Time (h) | Cl₂ Equiv. | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 4 | 1.2 | 58 | 82 |
| 8 | 2.0 | 68 | 75 |
Stereochemical Control
Asymmetric Dihydroxylation
Sharpless asymmetric dihydroxylation of a Δ⁴,⁵ double bond using AD-mix-β (1 mol%) installs the 5R,6R diol with 89% ee:
\text{OsO}4 + \text{(DHQ)2PHAL} \rightarrow \text{cis-Diol} \quad \text{(ee = 89%)}
Dynamic Kinetic Resolution
A palladium-catalyzed dynamic kinetic resolution during lactonization fixes the 3S,4R,4aR configuration. Using Pd(OAc)₂ (5 mol%) and (R)-BINAP (10 mol%) in iPrOH at 60°C achieves a 7:1 dr:
Amination Methods
Nitro Reduction
Catalytic hydrogenation (H₂, 50 psi, 25°C) over Raney Ni reduces a nitro precursor to the amine with 94% yield:
Direct Amination
Buchwald-Hartwig amination using Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) couples an aryl bromide with NH₃, achieving 81% yield:
Reaction Optimization
Solvent Effects on Lactonization
| Solvent | Dielectric Constant | Yield (%) | Epimerization (%) |
|---|---|---|---|
| Toluene | 2.38 | 85 | 3 |
| DCM | 8.93 | 45 | 18 |
| THF | 7.58 | 67 | 9 |
Polar solvents increase epimerization at C3 due to enhanced carbocation mobility.
Temperature Dependence in Dichloromethylation
| Temp (°C) | Cl₂CHLi Equiv. | Yield (%) | Byproducts (%) |
|---|---|---|---|
| −78 | 1.2 | 72 | 5 |
| −40 | 1.5 | 64 | 12 |
| 0 | 2.0 | 48 | 27 |
Lower temperatures suppress Wurtz coupling byproducts.
Challenges and Limitations
-
Stereochemical Drift : The C3 methyl group undergoes epimerization above 60°C, necessitating low-temperature protocols.
-
Dichloromethyl Stability : The CCl₂H group decomposes under strong acidic conditions (pH < 2), complicating workup.
-
Hydroxyl Group Protection : Simultaneous protection of 5,6,8-hydroxyls requires orthogonal groups (e.g., TBS, Ac, Bn), increasing synthetic steps.
Chemical Reactions Analysis
Types of Reactions: : Bactobolamine undergoes several types of chemical reactions, including:
Oxidation: Bactobolamine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert bactobolamine into its reduced forms.
Substitution: Bactobolamine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.
Major Products:
Scientific Research Applications
Immunosuppressive Properties
The compound has been identified as an immunosuppressant , specifically inhibiting interleukin-2 (IL-2) production in T cells. This property indicates its potential use in treating autoimmune diseases and in organ transplantation to prevent rejection .
Antidiabetic Activity
Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent . It demonstrates effective binding affinities against several enzymatic targets involved in glucose metabolism. In vitro tests showed promising results with IC50 values indicating potent inhibition of alpha-glucosidase and alpha-amylase activities .
Anti-inflammatory Effects
Research suggests that the compound may also exhibit anti-inflammatory properties by acting as a 5-lipoxygenase (5-LOX) inhibitor. Molecular docking studies have indicated favorable interactions with the enzyme's active site, suggesting that further structural optimization could enhance its efficacy .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to better understand its mechanism of action. In particular, it has been tested for its ability to inhibit various enzymes related to metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders.
Synthesis of Chiral Compounds
Due to its stereochemical complexity, this compound serves as a useful precursor in the synthesis of other chiral molecules through asymmetric catalysis methods. Its unique structure allows for the exploration of new synthetic pathways that can yield compounds with specific biological activities .
Development of Functional Materials
The structural characteristics of this compound make it suitable for applications in developing functional materials such as sensors and drug delivery systems. Its solubility in both organic solvents and water enhances its versatility for incorporation into various formulations .
Photophysical Properties
Studies have indicated that compounds similar to this one possess interesting photophysical properties that can be harnessed in optoelectronic applications. The ability to absorb and emit light at specific wavelengths can be explored for uses in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Studies
Mechanism of Action
Bactobolamine exerts its effects by inhibiting the production of interleukin-2 in cytotoxic T lymphocyte cells. This inhibition prevents the activation and proliferation of T cells, thereby suppressing the immune response. The molecular targets of bactobolamine include interleukin-2 receptors and associated signaling pathways, which are crucial for T cell activation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on structural motifs and functional groups observed in related molecules:
Structural Analog 1: (3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxy-ethyl]-2,2-dimethyltetrahydrofuro-[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate
- Key Differences: Lacks the isochromenone core and dichloromethyl group. Features a tetrahydrofuro-dioxolane ring system and a methanesulfonate ester group. Hydrogen-bonding patterns differ due to hydroxyl and ether groups, forming layered crystal structures .
- Relevance : Demonstrates how stereochemistry and hydrogen bonding influence crystallinity, a property critical for drug formulation.
Structural Analog 2: 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one (FDB017844)
- Key Differences: Chromen-4-one backbone instead of isochromenone. Contains a prenyl group (3-methylbut-2-en-1-yl) and lacks amino or dichloromethyl substituents. Exhibits flavonoid-like properties (e.g., antioxidant activity) due to phenolic hydroxyls .
- Relevance : Highlights how substitution patterns on aromatic systems dictate biological activity.
Hypothetical Comparison Table
| Property | Target Compound | Analog 1 (Tetrahydrofuro-dioxolane) | Analog 2 (Chromen-4-one) |
|---|---|---|---|
| Core Structure | Isochromenone | Furo-dioxolane | Chromen-4-one |
| Functional Groups | NH₂, Cl₂CH, OH | OMeSO₃, OH | OH, OMe, Prenyl |
| Stereochemical Complexity | High (5 stereocenters) | Moderate (4 stereocenters) | Low (2 stereocenters) |
| Potential Bioactivity | Enzyme inhibition (hypothetical) | Crystallinity for formulations | Antioxidant |
Research Findings and Limitations
- Crystallography Insights : Analog 1’s layered hydrogen-bonded structure suggests that the target compound’s hydroxyl groups may similarly influence solid-state properties, though experimental data is absent.
- Bioactivity Gaps: Analog 2’s antioxidant profile implies that phenolic hydroxyls are key for redox activity, but the target compound’s dichloromethyl and amino groups likely redirect its mechanism.
- Synthesis Challenges : The target compound’s stereochemical density and chlorine substituents would require advanced asymmetric synthesis techniques, unlike simpler analogs.
Biological Activity
The compound (3S,4R,4aR,5R,6R)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one, commonly known as Bactobolin or Bactobolamine, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C14H20Cl2N2O6
- Molecular Weight: 383.22 g/mol
- CAS Number: 72615-20-4
Antimicrobial Properties
Bactobolin exhibits significant antimicrobial activity. It is derived from the bacterium Pseudomonas and has been shown to inhibit the growth of various bacterial strains. Studies indicate that it functions by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. The compound displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has demonstrated that Bactobolin possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest: Bactobolin causes G2/M phase arrest in cancer cells.
- Apoptosis Induction: The compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.
- Inhibition of Tumor Growth: In vivo studies have shown that Bactobolin significantly reduces tumor size in xenograft models.
Immunosuppressive Effects
Bactobolin has been identified as an immunosuppressant. It inhibits interleukin-2 (IL-2) production in T cells, which is crucial for T cell proliferation and activation. This property may have therapeutic implications in autoimmune diseases and organ transplantation.
The mechanisms underlying the biological activities of Bactobolin are complex and multifaceted:
- Inhibition of Enzymatic Activity: It acts as an inhibitor of farnesyltransferase (FT), an enzyme implicated in cancer progression.
- Reactive Oxygen Species (ROS) Generation: Bactobolin induces oxidative stress in target cells, which contributes to its anticancer effects.
Case Studies
Q & A
Q. What experimental strategies are recommended for synthesizing this compound, considering its complex stereochemistry and functional groups?
Methodological Answer: The synthesis should prioritize stereochemical control and functional group compatibility. Key steps include:
- Retrosynthetic Analysis : Break down the isochromen-1-one core into bicyclic intermediates, focusing on the stereogenic centers at C3, C4, C4a, C5, and C6.
- Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyls, Boc for the amine) to prevent side reactions during lactonization and dichloromethylation steps.
- Chiral Catalysts/Enzymes : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to ensure correct stereochemistry, especially at the 3S,4R, and 5R positions.
- Stepwise Validation : Validate each intermediate via HPLC or chiral GC to confirm stereochemical integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions. 2D techniques (COSY, HSQC, NOESY) resolve overlapping signals from the tetrahydro-isochromenone ring and hydroxyl/amino groups.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
- Polarimetry : Validate optical activity to ensure enantiomeric excess ≥95% .
Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, temperature, solvents)?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products.
- Mitigation Strategies : Store samples at -20°C with desiccants; use continuous cooling during prolonged experiments to minimize organic degradation .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s interaction with biological targets or solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like Discovery Studio or GROMACS to model interactions with enzymes or membranes. Focus on the dichloromethyl group’s hydrophobic contributions and hydroxyl/amine hydrogen bonding.
- Docking Studies : Predict binding affinity to hypothetical targets (e.g., oxidoreductases) using AutoDock Vina.
- Solubility Prediction : Apply COSMO-RS or QSPR models to estimate logP and solubility in polar/nonpolar solvents .
Q. What experimental designs are appropriate for resolving contradictions in spectral data (e.g., unexpected NOE correlations or mass fragments)?
Methodological Answer:
- Cross-Validation : Re-run NMR under optimized conditions (e.g., higher field strength, deuterated solvents) to reduce noise. Compare with DFT-calculated chemical shifts.
- Isotopic Labeling : Synthesize - or -labeled analogs to trace fragment origins in MS/MS.
- Dynamic NMR : Resolve conformational exchange broadening by varying temperature (e.g., 25–50°C) .
Q. How can researchers design assays to probe the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against candidate enzymes (e.g., kinases, hydrolases) using fluorescence-based activity assays. Include controls for non-specific binding (e.g., BSA).
- Cellular Uptake Studies : Use radiolabeled () or fluorescently tagged derivatives to track intracellular localization via confocal microscopy.
- Metabolite Profiling : Employ LC-MS/MS to identify metabolic byproducts in cell lysates, focusing on hydroxylation or dechlorination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
